molecular formula C8H9FO2 B1333659 2-Fluoro-6-methoxybenzyl alcohol CAS No. 253668-46-1

2-Fluoro-6-methoxybenzyl alcohol

Cat. No. B1333659
Key on ui cas rn: 253668-46-1
M. Wt: 156.15 g/mol
InChI Key: ATWUFIBZMGBKHR-UHFFFAOYSA-N
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Patent
US06589967B1

Procedure details

0.57 g (3.64 mmol) of 2-fluoro-6-methoxybenzyl alcohol was dissolved in 10 ml of benzene, and the resultant solution was added with 0.56 g (4.73 mmol) of thionyl chloride under a room temperature. The obtained solution was stirred for 1 hour at a room temperature to complete a reaction. The reacted solution was then condensed under reduced pressure to obtain a crude product of 2-fluoro-6-methoxybenzyl chloride.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH2:4]O.S(Cl)([Cl:14])=O>C1C=CC=CC=1>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH2:4][Cl:14]

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
FC1=C(CO)C(=CC=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.56 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained solution was stirred for 1 hour at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=C(CCl)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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